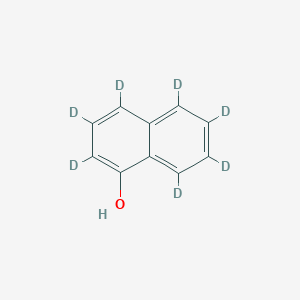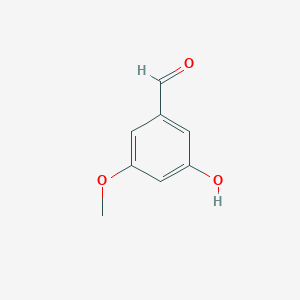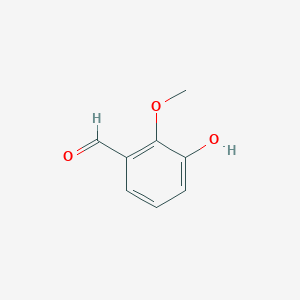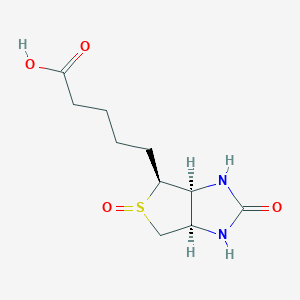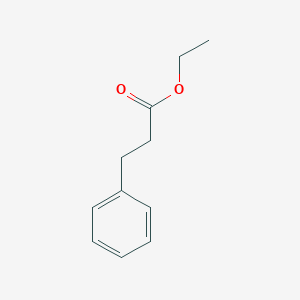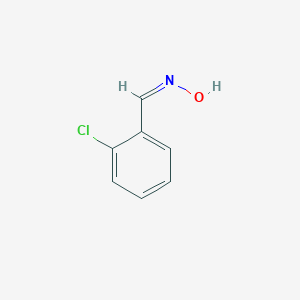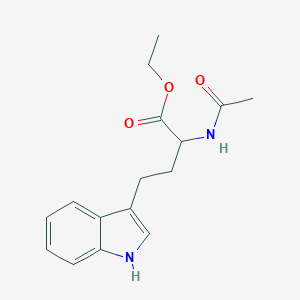
2-乙酰氨基-4-(1H-吲哚-3-基)丁酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate is a chemical compound belonging to the family of indole-based molecules. It has a molecular formula of C16H20N2O3 and a molecular weight of 288.34 g/mol. This compound is known for its potential biological activities and is often studied for its applications in various scientific fields.
科学研究应用
Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate typically involves the transformation of 4-(1H-indol-3-yl)butanoic acid into ethyl 4-(1H-indol-3-yl)butanoate, followed by further modifications. The reaction conditions often include the use of specific catalysts and solvents to facilitate the transformation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, amidation, and purification through techniques like chromatography.
化学反应分析
Types of Reactions
Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
作用机制
The mechanism of action of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The indole moiety in the compound is known to bind with high affinity to various receptors, influencing biological processes such as cell signaling and gene expression . The exact pathways and targets may vary depending on the specific application and biological context.
相似化合物的比较
Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate lies in its specific structure and functional groups, which confer distinct biological activities and chemical reactivity.
属性
IUPAC Name |
ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-21-16(20)15(18-11(2)19)9-8-12-10-17-14-7-5-4-6-13(12)14/h4-7,10,15,17H,3,8-9H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEONLGJLYNAMEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CNC2=CC=CC=C21)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370640 |
Source


|
| Record name | ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110504-55-7 |
Source


|
| Record name | ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
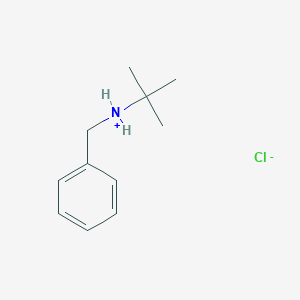
![N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea](/img/structure/B43255.png)
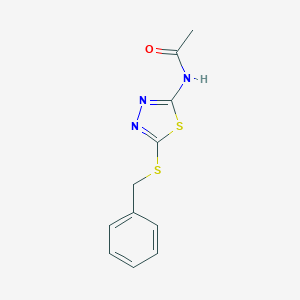
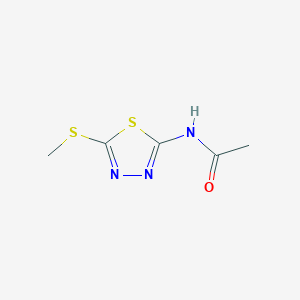
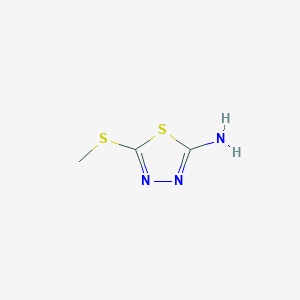
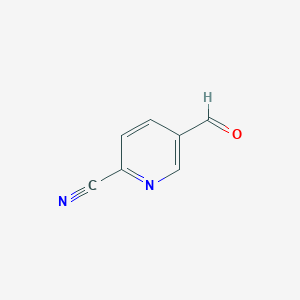
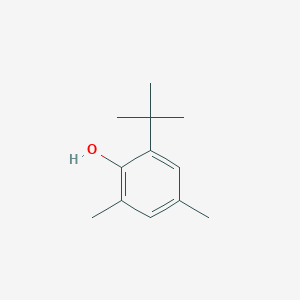
![(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester](/img/structure/B43267.png)
